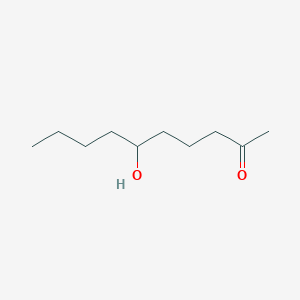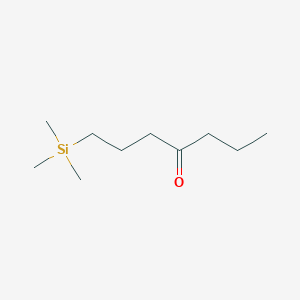
1-(Trimethylsilyl)heptan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Trimethylsilyl)heptan-4-one is an organic compound characterized by the presence of a trimethylsilyl group attached to a heptanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Trimethylsilyl)heptan-4-one can be synthesized through multiple-step organic synthesis. One common method involves the reaction of heptan-4-one with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification process often includes distillation or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Trimethylsilyl)heptan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of heptanoic acid or other oxidized derivatives.
Reduction: Formation of 1-(Trimethylsilyl)heptan-4-ol.
Substitution: Various substituted heptanones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(Trimethylsilyl)heptan-4-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for ketones.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Trimethylsilyl)heptan-4-one involves its reactivity due to the presence of the trimethylsilyl group. This group can stabilize intermediates in chemical reactions, making the compound useful in various synthetic applications. The molecular targets and pathways depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
- 1-(Trimethylsilyl)hexan-4-one
- 1-(Trimethylsilyl)octan-4-one
- 1-(Trimethylsilyl)nonan-4-one
Comparison: 1-(Trimethylsilyl)heptan-4-one is unique due to its specific chain length and the position of the trimethylsilyl group. This affects its reactivity and the types of reactions it can undergo compared to similar compounds with different chain lengths or silyl group positions.
Eigenschaften
CAS-Nummer |
65425-83-4 |
|---|---|
Molekularformel |
C10H22OSi |
Molekulargewicht |
186.37 g/mol |
IUPAC-Name |
1-trimethylsilylheptan-4-one |
InChI |
InChI=1S/C10H22OSi/c1-5-7-10(11)8-6-9-12(2,3)4/h5-9H2,1-4H3 |
InChI-Schlüssel |
FEPAQRKCRARAMI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)CCC[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



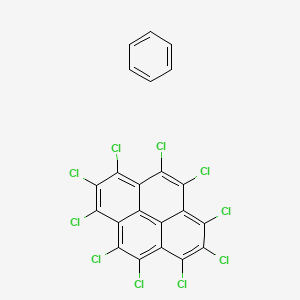
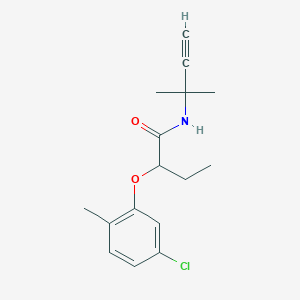
![(4-Nitrophenyl)(2-oxa-3-azabicyclo[2.2.1]hept-5-en-3-yl)methanone](/img/structure/B14473512.png)
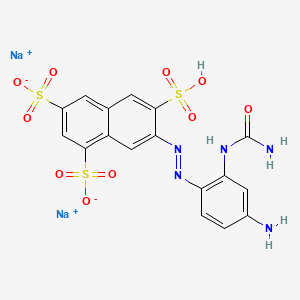
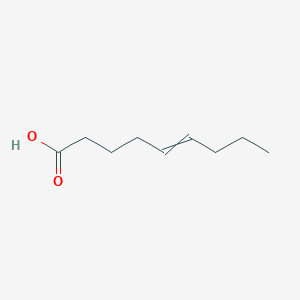

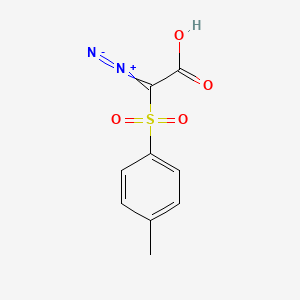
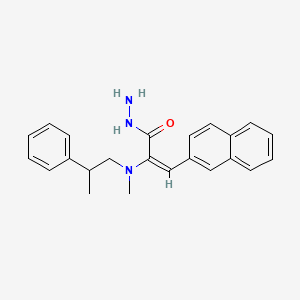
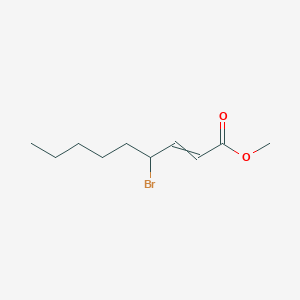
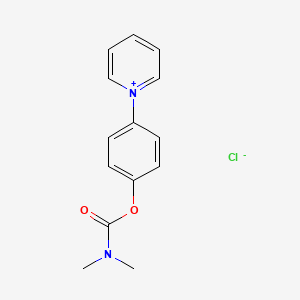

![2-[2-(1H-Indol-2-yl)-2-(1H-indol-3-yl)ethyl]aniline](/img/structure/B14473557.png)
